dioxido(dioxo)chromium;bis(tetrabutylazanium)

Catalog No.
S1899066
CAS No.
56660-19-6
M.F
C32H72CrN2O4
M. Wt
600.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dioxido(dioxo)chromium;bis(tetrabutylazanium)

CAS Number

56660-19-6

Product Name

dioxido(dioxo)chromium;bis(tetrabutylazanium)

IUPAC Name

dioxido(dioxo)chromium;bis(tetrabutylazanium)

Molecular Formula

C32H72CrN2O4

Molecular Weight

600.9 g/mol

InChI

InChI=1S/2C16H36N.Cr.4O/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h2*5-16H2,1-4H3;;;;;/q2*+1;;;;2*-1

InChI Key

ZWQUOQAMKSRLDH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.[O-][Cr](=O)(=O)[O-]

The exact mass of the compound Bis(tetrabutylammonium) dichromate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dioxido(dioxo)chromium;bis(tetrabutylazanium), commonly known as Bis(tetrabutylammonium) dichromate (TBAD), is a solid, organic-soluble chromium(VI) oxidizing agent. Its defining procurement-relevant characteristic is the presence of two bulky tetrabutylammonium cations, which render the dichromate anion highly soluble in aprotic organic solvents such as dichloromethane. This physical property enables its primary function as a mild and selective oxidant for organic synthesis under neutral, non-aqueous conditions, a critical differentiator from traditional inorganic dichromate salts.

Substituting this compound with common inorganic dichromates, such as potassium dichromate (K₂Cr₂O₇), is non-viable for most organic synthesis applications due to the latter's insolubility in solvents like dichloromethane, preventing homogenous reaction conditions. Furthermore, substitution with other organic-soluble reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) fails to replicate the neutral reaction environment provided by TBAD. PCC and PDC are known to be acidic, which can lead to undesired side reactions or degradation of acid-labile substrates, a critical failure point in multi-step synthesis where functional group tolerance is paramount.

Processability Advantage: High Solubility in Aprotic Organic Solvents

The defining feature of bis(tetrabutylammonium) dichromate is its solubility in common aprotic organic solvents, enabling homogeneous reactions. This contrasts sharply with inorganic salts like potassium dichromate, which is practically insoluble in solvents such as dichloromethane (0.00 g/100 mL), limiting its use to aqueous or phase-transfer systems. TBAD's solubility facilitates milder reaction conditions and simpler work-up procedures compared to heterogeneous or biphasic alternatives.

Evidence DimensionSolubility in Dichloromethane (CH₂Cl₂)
Target Compound DataSoluble, enabling homogeneous reactions
Comparator Or BaselinePotassium Dichromate (K₂Cr₂O₇): Insoluble
Quantified DifferenceQualitatively binary (soluble vs. insoluble), enabling entirely different process designs.
ConditionsStandard laboratory temperature and pressure.

This solubility is the primary reason for procurement, as it allows the use of a dichromate oxidant in standard, non-aqueous organic synthesis workflows.

Performance Advantage: Superior Chemoselectivity for Allylic & Benzylic Alcohols Over Saturated Alcohols

Bis(tetrabutylammonium) dichromate demonstrates high chemoselectivity, efficiently oxidizing activated alcohols while leaving saturated primary alcohols largely unreacted under the same conditions. In refluxing dichloromethane, benzylic alcohol was converted to benzaldehyde in 95% isolated yield. In contrast, a saturated primary alcohol, 1-decanol, showed only 10-23% conversion after 24 hours of reflux. This selectivity profile is superior to less discriminate, stronger oxidants like Jones reagent, which would rapidly oxidize both substrates, and offers a different reactivity pattern than reagents like PDC or PCC.

Evidence DimensionIsolated Yield / Conversion (%)
Target Compound DataBenzyl Alcohol: 95% Yield
Comparator Or Baseline1-Decanol: 10-23% Conversion
Quantified Difference>4-fold higher conversion for the activated alcohol, enabling selective transformation.
ConditionsSubstrate and oxidant in refluxing dichloromethane.

A buyer can use this compound to selectively oxidize one type of alcohol in a complex molecule while preserving another, preventing the need for protecting group chemistry and simplifying synthesis routes.

Handling & Safety Advantage: Enhanced Thermal Stability vs. Ammonium Dichromate

From a process safety and handling perspective, bis(tetrabutylammonium) dichromate offers a significant advantage over other solid dichromate salts like ammonium dichromate. TBAD is a stable solid with a melting point of 139-143 °C. In contrast, ammonium dichromate is known for its hazardous thermal instability, initiating decomposition at approximately 180 °C and becoming violently self-sustaining at 225 °C. The use of the stable tetrabutylammonium cation mitigates the explosive decomposition risk inherent to the ammonium salt.

Evidence DimensionOnset of Hazardous Decomposition Temperature
Target Compound DataStable solid up to its melting point of 139 °C.
Comparator Or BaselineAmmonium Dichromate: ~180-225 °C (initiates exothermic, self-sustaining decomposition)
Quantified DifferenceTBAD lacks the low-temperature, energetic decomposition pathway characteristic of ammonium dichromate.
ConditionsHeating of the solid material.

For applications requiring a solid, weighable form of dichromate, this compound provides a much safer handling profile, reducing risks in storage, transport, and process scale-up.

Selective Oxidation in Molecules with Multiple Alcohol Groups

For the synthesis of complex intermediates where a benzylic or allylic alcohol must be converted to a carbonyl group while leaving a saturated primary or secondary alcohol untouched for later functionalization. The high chemoselectivity of this reagent avoids the need for protection/deprotection steps, streamlining the synthetic route.

Oxidation of Substrates with Acid-Labile Functional Groups

Ideal for oxidizing alcohols in molecules containing acid-sensitive functionalities such as acetals, ketals, or certain esters. The neutral reaction conditions prevent cleavage or degradation that would occur with acidic oxidants like Jones reagent or Pyridinium Chlorochromate (PCC).

Development of Non-Aqueous Chromium-Based Materials and Electrolytes

As a readily available, organic-soluble source of the dichromate anion, this compound serves as a valuable precursor for the synthesis of chromium-containing materials, such as catalysts or oxides, under controlled, anhydrous conditions. Its solubility also makes it suitable for electrochemical studies in non-aqueous electrolytes.

Hydrogen Bond Acceptor Count

4

Exact Mass

600.489713 Da

Monoisotopic Mass

600.489713 Da

Heavy Atom Count

39

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Oxidizer;Irritant;Health Hazard;Environmental Hazard

Other CAS

56660-19-6

Dates

Last modified: 08-16-2023

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